OF-02: An In-depth Technical Guide for Researchers and Drug Development Professionals
OF-02: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: OF-02 is a bio-inspired, ionizable amino lipid that has emerged as a potent vehicle for the in vivo delivery of messenger RNA (mRNA). Its unique chemical structure facilitates the formulation of lipid nanoparticles (LNPs) that can efficiently encapsulate and transport mRNA to target cells, primarily hepatocytes. This technical guide provides a comprehensive overview of the chemical structure, properties, and application of OF-02 in mRNA delivery, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.
Chemical Structure and Physicochemical Properties
OF-02, formally known as 3,6-bis[4-[bis[(9Z,12Z)-2-hydroxy-9,12-octadecadien-1-yl]amino]butyl]-2,5-piperazinedione, is a complex lipid molecule designed for transient positive charge at low pH. This property is crucial for its function in endosomal escape.
Table 1: Physicochemical Properties of OF-02
| Property | Value |
| Formal Name | 3,6-bis[4-[bis[(9Z,12Z)-2-hydroxy-9,12-octadecadien-1-yl]amino]butyl]-2,5-piperazinedione |
| CAS Number | 1883431-67-1 |
| Molecular Formula | C₈₄H₁₅₂N₄O₆ |
| Formula Weight | 1314.1 g/mol |
| Appearance | Not specified in literature |
| Solubility | Soluble in ethanol (B145695) |
| Purity | ≥90% (mixture of isomers) |
Quantitative Data on OF-02 Lipid Nanoparticle (LNP) Formulations
OF-02 is a key component in LNP formulations for mRNA delivery. The following table summarizes typical quantitative data for LNPs formulated with OF-02.
Table 2: Quantitative Data for OF-02 LNP Formulations
| Parameter | Value | Experimental Context |
| LNP Particle Size (Diameter) | ~100 nm | In vitro characterization of LNPs formulated with OF-02. |
| Polydispersity Index (PDI) | < 0.2 | In vitro characterization, indicating a narrow size distribution of the LNPs. |
| mRNA Encapsulation Efficiency | > 90% | In vitro measurement of the percentage of mRNA successfully encapsulated within the LNPs. |
| In Vivo Dosage (mice) | 0.75 - 2.25 mg/kg (mRNA equivalent) | Intravenous injection in mice for evaluating the expression of human erythropoietin (hEPO) mRNA. |
| In Vivo Efficacy | Significant induction of hEPO | Liver-targeted expression of hEPO in mice following a single intravenous dose, without significant weight loss or mortality. |
| Biodistribution | Predominantly liver, some spleen | In vivo experiments using luciferase mRNA delivery show primary accumulation and expression in the liver. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are generalized methodologies for the synthesis of OF-02, LNP formulation, and in vivo evaluation based on available literature.
Synthesis of OF-02
The synthesis of OF-02 involves a multi-step process. While a detailed, step-by-step protocol is not publicly available, the general approach involves the reaction of a piperazinedione core with appropriate building blocks containing the alkenyl amino alcohol moieties. The synthesis is inspired by naturally occurring lipids like sphingosine.
Formulation of OF-02 Lipid Nanoparticles (LNPs)
OF-02 based LNPs for mRNA delivery are typically formulated using a microfluidic mixing technique.
Materials:
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OF-02 ionizable lipid
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1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)
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Cholesterol
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1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000)
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mRNA (e.g., encoding human erythropoietin or luciferase)
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Ethanol
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Citrate (B86180) buffer (pH 4.0)
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Phosphate-buffered saline (PBS; pH 7.4)
Protocol:
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Preparation of Lipid Stock Solution: Dissolve OF-02, DOPE, cholesterol, and C14-PEG2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
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Preparation of mRNA Solution: Dissolve the mRNA in citrate buffer (pH 4.0).
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Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the aqueous mRNA solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
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Nanoparticle Formation: The rapid mixing process leads to the self-assembly of the lipids and mRNA into LNPs.
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Purification and Buffer Exchange: The resulting LNP solution is dialyzed against PBS (pH 7.4) to remove ethanol and exchange the buffer, resulting in a stable LNP formulation.
In Vivo Evaluation of OF-02 LNPs in Mice
Animal Model:
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Female C57BL/6 mice (6-8 weeks old)
Protocol:
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LNP Administration: Administer the OF-02 LNP-mRNA formulation to mice via a single intravenous (IV) injection through the tail vein. The dosage is typically calculated based on the mRNA content (e.g., 0.75 mg/kg).
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Sample Collection: At predetermined time points post-injection (e.g., 6 and 24 hours), collect blood samples via submandibular bleeds.
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Analysis of Protein Expression: Separate serum from the blood samples and quantify the expression of the delivered mRNA's protein product (e.g., human EPO) using an enzyme-linked immunosorbent assay (ELISA).
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Biodistribution Analysis: For biodistribution studies using luciferase mRNA, mice are imaged using an in vivo imaging system (IVIS) at various time points after injection of the substrate (e.g., D-luciferin). Organs can be harvested for ex vivo imaging to confirm localization.
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Toxicity Assessment: Monitor the mice for any signs of toxicity, including changes in body weight and mortality, throughout the experiment.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for OF-02 mediated mRNA delivery is pH-dependent endosomal escape.
Caption: Cellular uptake and endosomal escape of OF-02 LNPs.
Upon intravenous administration, OF-02 LNPs circulate in the bloodstream at a neutral pH, where the OF-02 lipid remains largely uncharged. These LNPs are primarily taken up by hepatocytes through apolipoprotein E (ApoE) mediated endocytosis. Once inside the cell, the LNPs are trafficked through the endosomal pathway. As the endosome matures, its internal pH drops, leading to the protonation of the tertiary amine groups on the OF-02 molecule. This positive charge facilitates the interaction of the LNP with the anionic endosomal membrane, leading to membrane disruption and the subsequent release of the encapsulated mRNA into the cytosol. The released mRNA is then translated by the cell's ribosomal machinery to produce the therapeutic protein.
Recent studies have also suggested that the ionizable lipid components of LNPs can act as adjuvants, stimulating the innate immune system. This can occur through the activation of Toll-like receptor 4 (TLR4), leading to the downstream activation of transcription factors such as NF-κB and IRF.
Caption: Innate immune stimulation by OF-02 LNPs via TLR4.
This innate immune stimulation may contribute to the overall therapeutic effect, particularly in vaccine applications, but also needs to be considered for potential inflammatory side effects.
Conclusion
OF-02 is a highly effective ionizable lipid for the in vivo delivery of mRNA. Its bio-inspired design allows for efficient encapsulation of mRNA and facilitates endosomal escape, leading to robust protein expression, primarily in the liver. The quantitative data and experimental methodologies outlined in this guide provide a foundation for researchers and drug development professionals working with this promising delivery vehicle. Further research into the specific structure-activity relationships and the nuances of its interaction with the immune system will continue to refine its application in a wide range of therapeutic areas.
